

Application Notes and Protocols: Preparation of a (Z)-Indirubin-d8 Stock Solution

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Compound of Interest

Compound Name: (Z)-Indirubin-d8

Cat. No.: B12400421

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Introduction

(Z)-Indirubin-d8 is the deuterated form of (Z)-Indirubin, a natural bisindole alkaloid. Indirubin is known for its biological activities, including the inhibition of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 β (GSK-3 β)[1][2][3]. The deuterated analog, **(Z)-Indirubin-d8**, serves as an ideal internal standard for quantitative analysis by mass spectrometry (MS) or as a tracer in metabolic studies[4]. Proper preparation of a concentrated stock solution is the critical first step for ensuring accuracy and reproducibility in subsequent experiments.

This document provides a detailed protocol for the preparation, handling, and storage of a **(Z)-Indirubin-d8** stock solution for research purposes.

Physicochemical Properties

A summary of the key quantitative data for **(Z)-Indirubin-d8** and its parent compound is presented below for easy reference.

Property	Data	Reference
Molecular Formula	C ₁₆ H ₂ D ₈ N ₂ O ₂	[5]
Molecular Weight	270.31 g/mol	
Parent Compound CAS	906748-38-7	
Appearance	Crystalline solid	
Purity	Typically ≥98% (HPLC)	
Solubility (Parent Compound)	DMSO: ~1-2 mg/mL (up to 5 mg/mL with sonication/warming) Dimethylformamide (DMF): ~1 mg/mL	
Storage Temperature (Solid)	-20°C or 2-8°C, protect from light	
Storage Stability (Solid)	≥4 years at -20°C (for parent compound)	

Experimental Protocol: Stock Solution Preparation

Objective: To prepare a 10 mM stock solution of **(Z)-Indirubin-d8** in DMSO.

Materials:

- **(Z)-Indirubin-d8** powder
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
- Inert gas (Argon or Nitrogen)
- Calibrated analytical balance
- Amber glass vial or clear vial wrapped in aluminum foil
- Sterile microcentrifuge tubes for aliquots

- Pipettors and sterile tips
- Vortex mixer
- Bath sonicator

Safety Precautions: This material should be considered hazardous until further information is available. Always handle **(Z)-Indirubin-d8** in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves. Avoid ingestion, inhalation, or contact with skin and eyes.

Step-by-Step Procedure:

1. Pre-dissolution Calculations: Calculate the required mass of **(Z)-Indirubin-d8** and the volume of DMSO needed to achieve the target concentration of 10 mM.

- Formula: $\text{Mass (mg)} = \text{Desired Concentration (M)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)} \times 1000 \text{ (mg/g)}$
- Example Calculation for 1 mL of a 10 mM solution:
 - $\text{Mass (mg)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 270.31 \text{ g/mol} \times 1000 \text{ mg/g}$
 - $\text{Mass (mg)} = 2.703 \text{ mg}$

2. Weighing the Compound:

- Before opening, allow the vial of **(Z)-Indirubin-d8** powder to equilibrate to room temperature to prevent condensation of moisture.
- Tare a suitable weighing vessel (e.g., an amber glass vial) on a calibrated analytical balance.
- Carefully weigh the calculated amount (e.g., 2.703 mg) of **(Z)-Indirubin-d8** directly into the vial.

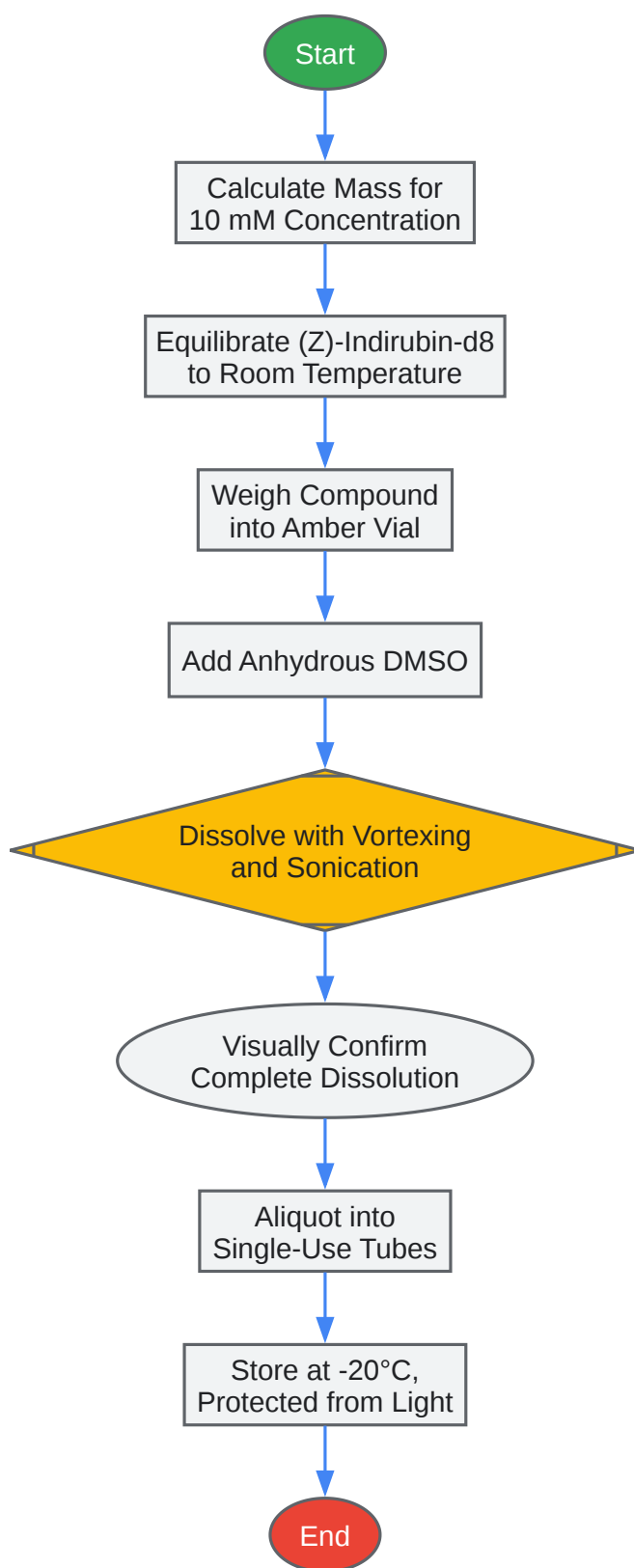
3. Dissolution:

- Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial containing the **(Z)-Indirubin-d8** powder.
- Cap the vial tightly and vortex thoroughly for 1-2 minutes.
- To aid dissolution, sonicate the vial in a bath sonicator for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied if the compound does not fully dissolve.
- Visually inspect the solution against a light source to ensure that all solid material has completely dissolved.

4. Storage and Handling:

- Once fully dissolved, it is recommended to purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) to displace oxygen and minimize potential degradation.
- To avoid repeated freeze-thaw cycles, which can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
- Store the stock solution aliquots at -20°C, protected from light. When properly stored, the solution should be stable for several months.

Experimental Workflow Diagram

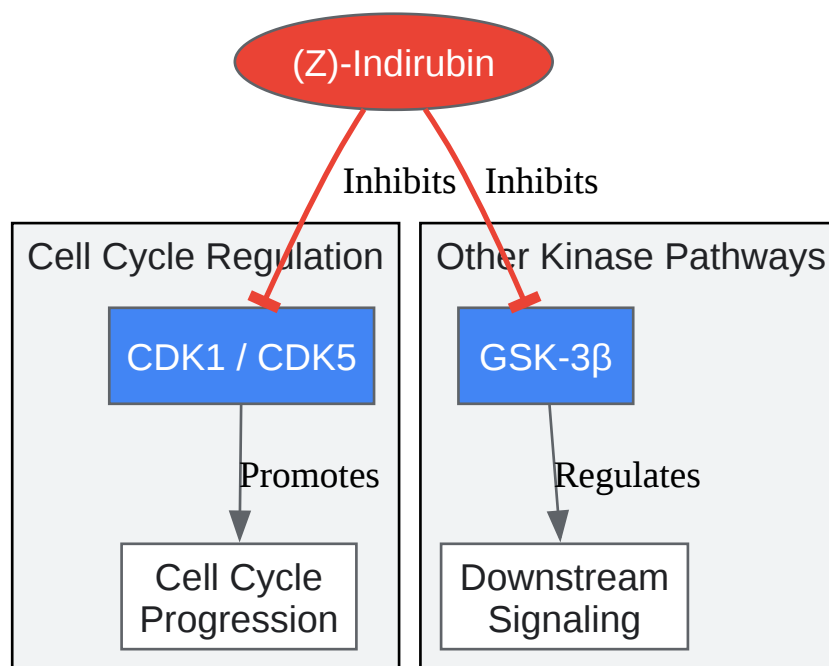


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Caption: Workflow for preparing a **(Z)-Indirubin-d8** stock solution.

Signaling Pathway Involving Indirubin

Indirubin and its derivatives are known to exert their biological effects, such as anti-cancer and anti-inflammatory actions, by modulating key signaling pathways. A primary mechanism is the inhibition of cyclin-dependent kinases (CDKs) and GSK-3 β , which are crucial regulators of the cell cycle and other cellular processes.



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Caption: Indirubin inhibits CDK and GSK-3 β signaling pathways.

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